3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-3-(BUTAN-2-YL)-5-{[7-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core, a pyridopyrimidine moiety, and various substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the pyridopyrimidine moiety, and the addition of various substituents. Typical reaction conditions might include:
Formation of the thiazolidinone ring: This could involve the reaction of a thioamide with a carbonyl compound under acidic or basic conditions.
Introduction of the pyridopyrimidine moiety: This might be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.
Addition of substituents: Various alkylation or acylation reactions could be used to introduce the butan-2-yl, methyl, and propylamino groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalytic processes, continuous flow reactors, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring or the pyridopyrimidine moiety might be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could be used to modify the carbonyl groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines might be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or other specialized applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, it might interact with a particular enzyme or receptor, leading to inhibition or activation of a specific pathway. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazolidinones, pyridopyrimidines, or molecules with similar substituents.
Uniqueness
The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H24N4O2S2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[7-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O2S2/c1-5-9-21-17-14(18(25)23-11-12(3)7-8-16(23)22-17)10-15-19(26)24(13(4)6-2)20(27)28-15/h7-8,10-11,13,21H,5-6,9H2,1-4H3/b15-10- |
InChI Key |
RAAOZLXXUQGQLT-GDNBJRDFSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)CC |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)CC |
Origin of Product |
United States |
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